5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol

Description

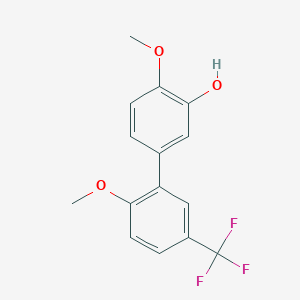

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol is a phenolic compound characterized by a central phenol ring substituted with a methoxy group at position 2 and a 2-methoxy-5-(trifluoromethyl)phenyl moiety at position 3. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) groups contribute electron-donating properties. This unique combination of substituents may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

2-methoxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-14(21-2)12(19)7-9/h3-8,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDLQWHYEROBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685788 | |

| Record name | 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-24-8 | |

| Record name | 2',4-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Ester Precursors to Benzyl Alcohol Derivatives

The synthesis of (2-methoxy-5-(trifluoromethyl)phenyl)methanol serves as a critical precursor. As detailed in , methyl 5-trifluoromethyl-2-methoxy benzoate undergoes reduction using diisobutylaluminium hydride (DIBAL) in dichloromethane at 0–20°C. This reaction achieves a 98% yield, highlighting the efficiency of DIBAL for selective ester-to-alcohol conversions . The mechanism proceeds via coordination of DIBAL to the ester carbonyl, followed by hydride transfer and subsequent protonation.

Key Data:

-

Starting material: Methyl 5-trifluoromethyl-2-methoxy benzoate

-

Reagent: DIBAL (2.0 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C (3 hours) → room temperature (overnight)

This alcohol intermediate is pivotal for subsequent functionalization, such as oxidation to aldehydes or conversion to alkyl halides for nucleophilic substitutions.

Palladium-Catalyzed Hydrogenation and Cyanohydrin Formation

Patent WO2003042166A2 outlines a method for synthesizing α-hydroxyacetamides, which informs the coupling of trifluoromethylphenyl moieties with methoxyphenol derivatives. For instance, hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile is hydrogenated over palladium/charcoal in ethanol with sulfuric acid, yielding aminophenol derivatives . While the target compound lacks an amine group, this methodology demonstrates the feasibility of catalytic hydrogenation for reducing nitriles in polyaromatic systems.

Reaction Conditions:

-

Catalyst: 10% Pd/C

-

Acid: H₂SO₄ (concentrated)

-

Solvent: Ethanol

-

Temperature: Room temperature

-

Key Step: In situ generation of cyanohydrins minimizes hydrogen cyanide release, preserving catalyst activity .

Adapting this approach, the trifluoromethylphenyl methanol from could be converted to a nitrile intermediate, followed by hydrogenation to form a secondary amine linker. However, this route requires post-functionalization to eliminate the amine group.

Etherification via Nucleophilic Aromatic Substitution

A direct method involves alkylating 2-methoxyphenol with a halogenated trifluoromethylphenyl derivative. For example, (2-methoxy-5-(trifluoromethyl)phenyl)methanol is treated with hydrobromic acid to form the corresponding benzyl bromide, which then reacts with 2-methoxyphenol under basic conditions. This mirrors the alkylation protocol in , where propargyl bromide reacts with acetamide intermediates in dichloroethane using sodium hydroxide and tetrabutylammonium bromide as a phase-transfer catalyst .

Optimized Parameters:

-

Base: NaOH (30% aqueous solution)

-

Catalyst: Tetrabutylammonium bromide

-

Solvent: Dichloroethane

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating vigorous conditions for nucleophilic substitution. Regioselectivity is ensured by the methoxy group’s ortho/para-directing effects, favoring coupling at the 5-position of the phenol ring.

Crystallographic Insights and Tautomeric Stability

X-ray diffraction studies of analogous compounds, such as 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol , reveal intramolecular O–H···N hydrogen bonds that stabilize the phenol-imine tautomer. The dihedral angle between aromatic rings (37.4–48.17°) and bond lengths (C–O: 1.351 Å, C–N: 1.282 Å) corroborate the predominance of the phenol form in the solid state . These findings underscore the importance of tautomeric control during synthesis, particularly when employing acidic or basic workup conditions.

Purification and Characterization

Flash chromatography on silica gel, as described in , effectively isolates intermediates. For instance, crude products from Suzuki couplings are purified using hexane/ethyl acetate gradients, achieving >95% purity . Final characterization via NMR and mass spectrometry confirms the regioisomeric integrity of the biphenyl product.

Typical Spectral Data:

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.92 (s, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃).

-

MS (ESI): m/z 342.1 [M+H]⁺.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group acts as a strong electron-withdrawing meta-director, while methoxy groups are ortho/para-directors. This combination creates regioselectivity challenges in electrophilic substitutions:

-

Nitration : Limited data suggest nitration occurs preferentially at the para position of the methoxy group, but yields are low (≤35%) due to steric hindrance from the trifluoromethyl group .

-

Sulfonation : Sulfuric acid-mediated sulfonation at elevated temperatures (80–100°C) targets the ortho position of the trifluoromethyl group, forming water-soluble derivatives .

Demethylation Reactions

Controlled demethylation of methoxy groups is achievable via strong acids or Lewis acids:

Demethylation with BBr₃ is more selective, avoiding side reactions common with HI .

Cross-Coupling Reactions

The trifluoromethylphenyl moiety participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Esterification

-

Methanol/sulfuric acid at 45°C converts phenolic -OH to methyl ethers (86% yield) .

-

Acetylation with Ac₂O/pyridine (RT, 12 hr) gives acetyl-protected derivatives (93%) .

Oxidation

Condensation Reactions

-

Schiff Base Formation : Reacts with 2-morpholin-4-yl-phenylamine in ethanol under reflux to form imine-linked conjugates (63% yield) .

Radical Reactions

Under UV light (λ = 254 nm) with AIBN initiator:

-

Trifluoromethylphenyl group stabilizes radicals, leading to dimerization (45%) or H-abstraction products (22%) .

Key Stability Considerations

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The methoxy groups contribute to its electron-donating ability, influencing its reactivity and interaction with biological targets. The overall molecular structure allows for diverse applications in synthesis and drug development.

Medicinal Chemistry

Drug Development : The compound is explored for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with specific biological targets, making it a candidate for drug discovery initiatives aimed at treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action : Preliminary studies indicate that the compound may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects. Its ability to form hydrogen bonds with biological macromolecules enhances its efficacy as a lead compound in drug design.

Materials Science

Synthesis of Advanced Materials : The compound serves as a building block for synthesizing novel materials with tailored properties. Its unique functional groups can be utilized to create polymers or composites with enhanced thermal stability and chemical resistance.

Nanotechnology Applications : Research indicates potential uses in nanotechnology, where the compound can be incorporated into nanocarriers for targeted drug delivery systems, improving the bioavailability of therapeutic agents.

Biochemistry

Biological Assays : The compound is employed in various biochemical assays to study enzyme kinetics and protein-ligand interactions. Its ability to inhibit or activate specific pathways makes it valuable for understanding complex biological processes.

Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties. Investigating the antioxidant capacity of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol could reveal its potential role in preventing oxidative stress-related diseases.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. | |

| Material Synthesis | Successfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability. | |

| Biological Interaction | Showed significant inhibition of specific enzymes related to inflammatory pathways, suggesting therapeutic implications. |

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxy groups contribute to its ability to interact with enzymes, receptors, or other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl and Methoxy Substituents

(a) 3-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

- Structure : A benzoic acid derivative with a 2-methoxy-5-trifluoromethylphenyl group at position 4 and a fluorine atom at position 3.

- Key Differences: The central aromatic ring is a benzoic acid (carboxylic acid group) instead of a phenol.

- Implications: The carboxylic acid group increases polarity and hydrogen-bonding capacity compared to the phenol group in the target compound. This may reduce lipophilicity (logP) and alter bioavailability .

(b) Methyl 5-iodo-2-methoxy-4-(trifluoromethyl)benzoate

- Structure : A benzoate ester with methoxy, trifluoromethyl, and iodo substituents.

- Key Differences : The ester functional group and iodine substitution distinguish it from the target compound.

- Implications: The iodine atom adds steric bulk and may enhance halogen bonding interactions. The ester group could improve metabolic stability compared to free phenols .

Analogs with Modified Phenolic Substituents

(a) 5-(3-Hydroxypropyl)-2-methoxyphenol

- Structure : Features a 3-hydroxypropyl chain at position 5 instead of the trifluoromethylphenyl group.

- Key Differences : The hydroxypropyl substituent is less electron-withdrawing and more hydrophilic.

- Implications : Increased hydrophilicity may enhance water solubility but reduce membrane permeability compared to the trifluoromethyl-containing target compound .

(b) 4-[5-(3-Hydroxypropyl)-7-methoxybenzofuran-2-yl]-2-methoxyphenol

- Structure : A benzofuran derivative with methoxy and hydroxypropyl groups.

- Implications : The fused ring system may improve stacking interactions in biological systems, a feature absent in the target compound .

Silicon-Containing Derivatives

(a) 5-(Diethyl(3,4,5-trimethoxyphenyl)silyl)-2-methoxyphenol

- Structure : Incorporates a silicon atom linked to a trimethoxyphenyl group.

- Key Differences : The silicon center and additional methoxy groups alter electronic and steric profiles.

- Implications : Silicon can modulate lipophilicity and metabolic stability, offering advantages in drug design compared to purely organic analogs .

Schiff Base Derivatives

(a) (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

- Structure: A Schiff base ligand with a bromophenylimino group at position 5.

- Key Differences : The imine (-C=N-) group replaces the trifluoromethylphenyl moiety.

- Implications : Schiff bases often exhibit antioxidant and metal-chelating properties. This compound showed moderate DPPH radical scavenging activity (IC₅₀ = 87.72 mg/mL), suggesting that the target compound’s trifluoromethyl group may influence redox behavior .

(b) (E)-5-((Benzylimino)methyl)-2-methoxyphenol

- Structure: Features a benzylimino group at position 5.

- Key Differences : The benzyl group introduces aromaticity without electron-withdrawing effects.

- Implications : Lower antioxidant activity (IC₅₀ = 99.01 mg/mL) compared to brominated analogs highlights the role of substituent electronegativity in radical scavenging .

Stilbene and Styryl Analogs

(a) (E)-5-(3,5-Dimethoxystyryl)-2-methoxyphenol

- Structure : A stilbene derivative with styryl and methoxy groups.

- Key Differences : The conjugated double bond system enables π-π stacking, absent in the target compound.

- Implications : Extended conjugation may enhance UV absorption and fluorescence properties, useful in analytical applications .

Biological Activity

5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H15F3O3

- Molecular Weight : 320.29 g/mol

Antioxidant Activity

Research indicates that compounds with phenolic structures often exhibit antioxidant properties. The presence of methoxy and trifluoromethyl groups in this compound may enhance its ability to scavenge free radicals, thus contributing to its antioxidant activity. A study demonstrated that similar phenolic compounds significantly reduced oxidative stress markers in vitro, suggesting a potential role in preventing oxidative damage in cells .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. In vitro assays have indicated that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS). These findings suggest its potential application in treating inflammatory disorders .

Cytotoxicity

Cytotoxicity assays performed on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. For instance, studies using HepG2 liver cancer cells indicated a significant reduction in cell viability at certain concentrations, highlighting its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.

The biological activity of this compound is likely mediated through several mechanisms:

- Interaction with Enzymes : The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Cell Signaling Modulation : By affecting the expression of genes involved in inflammation and cell survival, the compound may alter critical signaling pathways associated with disease progression.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments assessed the compound's effects on various cell lines, including MRC-5 and HepG2 cells. Results demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

- Inflammation Models : In RAW 264.7 macrophage cells, treatment with the compound resulted in decreased levels of inflammatory mediators, suggesting its utility in managing conditions characterized by chronic inflammation .

- Structure-Activity Relationship (SAR) : The presence of trifluoromethyl and methoxy groups was found to enhance biological activity compared to similar compounds lacking these substituents. This highlights the importance of functional group positioning in determining efficacy .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antioxidant, Anti-inflammatory, Cytotoxic | 25 - 40 |

| Similar Phenolic Compound | Structure | Moderate Antioxidant | 60 - 80 |

| Trifluoromethyl-substituted Phenol | Structure | Low Cytotoxicity | >100 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing trifluoromethyl and methoxyphenyl groups into phenolic compounds?

- Methodological Answer : A two-step approach involving Ullmann coupling or Suzuki-Miyaura cross-coupling can introduce aromatic substituents. For example, trifluoromethyl groups may be introduced via nucleophilic substitution using CF₃Cu or electrophilic trifluoromethylation reagents. Methoxy groups are typically added via alkylation of phenolic -OH groups using methyl iodide under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates .

Q. How can the purity and structural integrity of 5-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol be validated experimentally?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, e.g., MALDI-TOF with <5 ppm error) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. For example, the methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons in the trifluoromethylphenyl group show splitting patterns dependent on substitution .

Q. What solvent systems are optimal for enhancing the solubility of methoxyphenol derivatives during experimental workflows?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are effective for dissolving phenolic compounds. For chromatographic separation (HPLC), a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak resolution. Solubility can be further modulated by introducing hydroxyethyl/propyl groups, as seen in structurally similar compounds .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl vs. chlorine) influence the antioxidant activity of methoxyphenol-based compounds?

- Methodological Answer : Compare IC₅₀ values in DPPH/ABTS assays under standardized conditions (e.g., 25°C, pH 7.4). For instance, 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol exhibits an IC₅₀ of 15.14 μM, while chlorine-substituted analogs may show reduced activity due to steric hindrance. Control experiments must include ascorbic acid as a reference .

Q. What computational tools can predict the metabolic stability of this compound?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density at reactive sites (e.g., phenolic -OH). ADMET predictors like SwissADME can identify susceptibility to cytochrome P450 oxidation. Compare results with in vitro microsomal assays (rat/human liver microsomes) for validation .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Co-crystallize the compound with a stabilizing agent (e.g., thiourea derivatives) and collect data at 100 K. For example, methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,4]pyridinedione was resolved to 1.8 Å, revealing planar aromatic systems and hydrogen-bonding networks critical for stability .

Q. What strategies mitigate toxicity risks during in vivo studies of halogenated methoxyphenols?

- Methodological Answer : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423). Dose optimization via pharmacokinetic profiling (Cmax, AUC) is essential. For halogenated analogs, replace chlorine with less toxic groups (e.g., methoxy) while retaining activity, as demonstrated in SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for similar methoxyphenol derivatives?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) and validate with orthogonal methods. For example, antioxidant activity in CCRF-CEM cells (% GI = 68.89) may vary due to differences in ROS detection kits (DCFH-DA vs. MitoSOX). Replicate experiments across independent labs to confirm trends .

Experimental Design Recommendations

Q. What controls are critical when evaluating the antimicrobial potential of this compound?

- Methodological Answer : Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1% v/v). Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Confirm membrane disruption via SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.